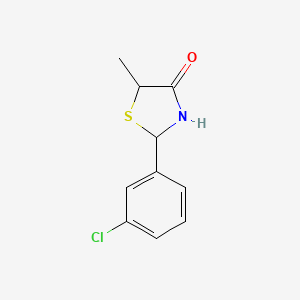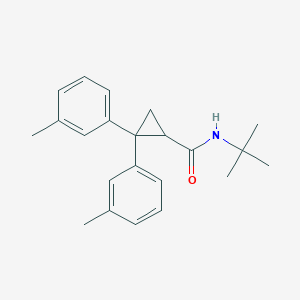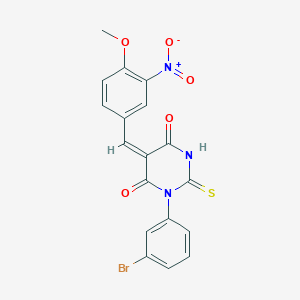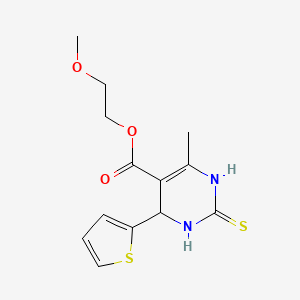
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, also known as S-3-CT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve insulin sensitivity in diabetic animals. 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has also been found to protect against oxidative stress and reduce lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animals at doses up to 100 mg/kg. In addition, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is relatively easy to synthesize and purify, which makes it a convenient compound for research purposes.
One limitation of using 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells. In addition, the mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one. One area of interest is the development of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one analogs with improved solubility and potency. Another area of interest is the investigation of the compound's potential use as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. In addition, further studies are needed to elucidate the mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one and its effects on various signaling pathways in cells.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one involves the reaction of 3-chlorobenzaldehyde with 2-amino-4-methylthiazole in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to cyclization using sodium hydroxide, which leads to the formation of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic properties. In addition, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been found to possess antimicrobial and antioxidant activities. The compound has also been investigated for its potential use as an insecticide and herbicide.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(13)12-10(14-6)7-3-2-4-8(11)5-7/h2-6,10H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPWHIBVHAATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)



![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)
![1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)
![N-(2-furylmethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957372.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)
